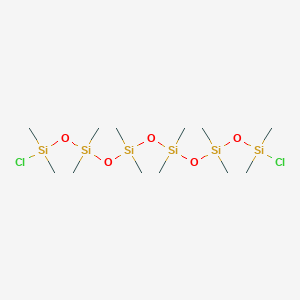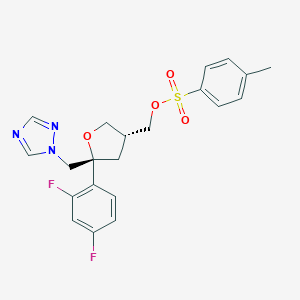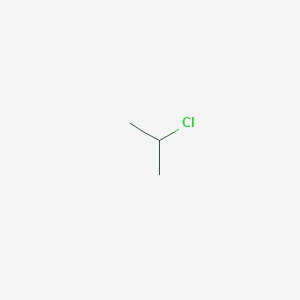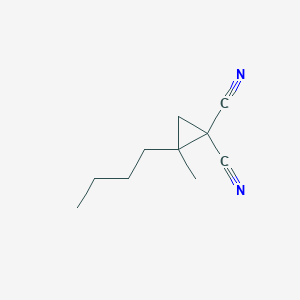
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile, also known as BCD, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a novel therapeutic agent. BCD is a cyclopropane derivative that has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile is not fully understood, but it is thought to involve the modulation of various signaling pathways and the regulation of gene expression. Studies have suggested that 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, such as matrix metalloproteinases. Additionally, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile may modulate the activity of various transcription factors involved in inflammation and oxidative stress, such as nuclear factor-kappa B and activator protein-1. Furthermore, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile may activate various signaling pathways involved in neuroprotection, such as the PI3K/Akt pathway.
Biochemische Und Physiologische Effekte
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to have various biochemical and physiological effects on the body. Studies have demonstrated that 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile can induce apoptosis in cancer cells, leading to cell death. Additionally, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Moreover, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to protect neurons from oxidative stress, preventing neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile in lab experiments is its wide range of biological activities, making it a versatile tool for studying various biological processes. Additionally, the synthesis method for 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been optimized to achieve high yields and purity, making it readily available for research purposes. However, one of the limitations of using 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile. One area of focus is the optimization of the synthesis method to achieve even higher yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile and its potential therapeutic applications. Furthermore, the development of novel delivery systems for 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile may enhance its efficacy and reduce its potential toxicity. Finally, the exploration of the potential synergistic effects of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile with other therapeutic agents may lead to the development of novel combination therapies for various diseases.
Synthesemethoden
The synthesis of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile can be achieved through a multistep process involving the reaction of 1,1-cyclopropanedicarboxylic acid with butylmagnesium bromide followed by the reaction with methyl iodide. The resulting product is then treated with potassium cyanide to yield 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile. This synthesis method has been optimized to achieve high yields and purity of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile.
Wissenschaftliche Forschungsanwendungen
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to possess a wide range of biological activities, making it a promising candidate for various therapeutic applications. Studies have demonstrated that 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to possess anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Moreover, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to have neuroprotective effects, protecting neurons from oxidative stress and preventing neuronal cell death.
Eigenschaften
CAS-Nummer |
16738-89-9 |
|---|---|
Produktname |
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile |
Molekularformel |
C10H14N2 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-butyl-2-methylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C10H14N2/c1-3-4-5-9(2)6-10(9,7-11)8-12/h3-6H2,1-2H3 |
InChI-Schlüssel |
YLNNLLQHQHTGKM-UHFFFAOYSA-N |
SMILES |
CCCCC1(CC1(C#N)C#N)C |
Kanonische SMILES |
CCCCC1(CC1(C#N)C#N)C |
Synonyme |
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



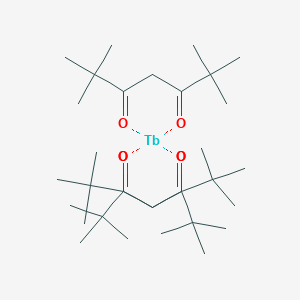

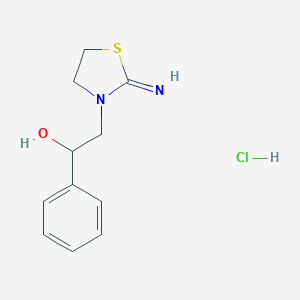
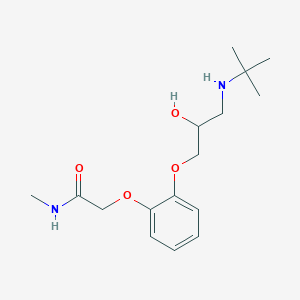
![Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]-](/img/structure/B107667.png)
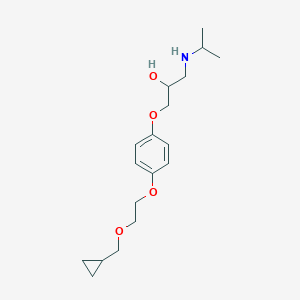
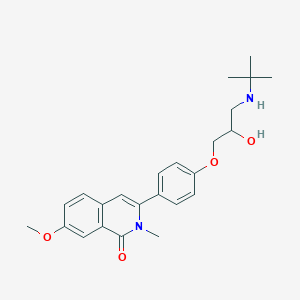
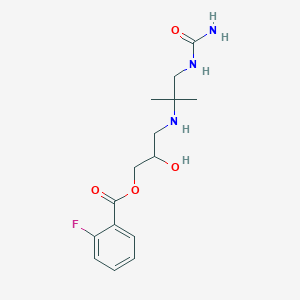
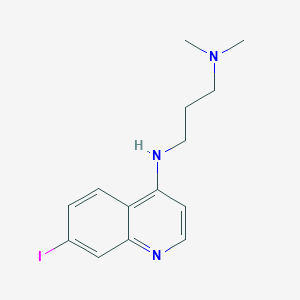
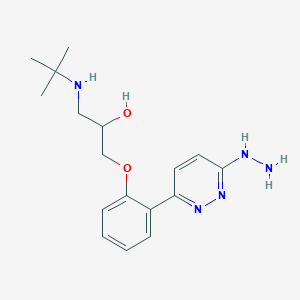
![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)
